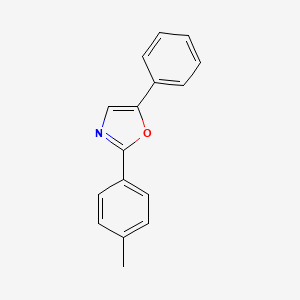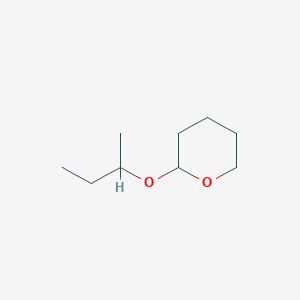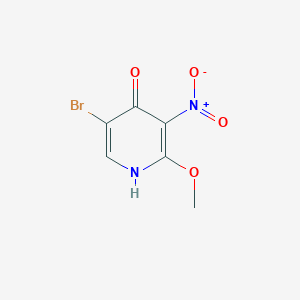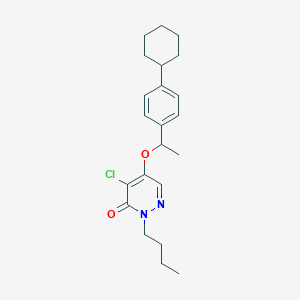![molecular formula C19H24ClNO3 B13099510 tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13099510.png)
tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include a tert-butyl ester, a chloro substituent, and a ketone group. The spirocyclic framework is a key structural motif in many biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of a suitable indene derivative with a piperidine moiety under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups in place of the chloro substituent.
Scientific Research Applications
tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate exerts its effects depends on its specific interactions with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or activating specific pathways. The presence of the ketone and ester groups can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate: shares similarities with other spirocyclic compounds, such as spiro[indene-1,4’-piperidine] derivatives.
Spirocyclic ketones: Compounds with similar spirocyclic frameworks but different substituents.
Uniqueness
The uniqueness of tert-Butyl 4-chloro-5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H24ClNO3 |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
tert-butyl 4-chloro-5-methyl-3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C19H24ClNO3/c1-12-5-6-13-15(16(12)20)14(22)11-19(13)7-9-21(10-8-19)17(23)24-18(2,3)4/h5-6H,7-11H2,1-4H3 |
InChI Key |
QAZRWKBWSUDMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



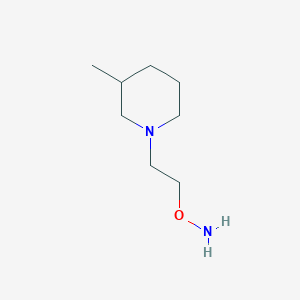
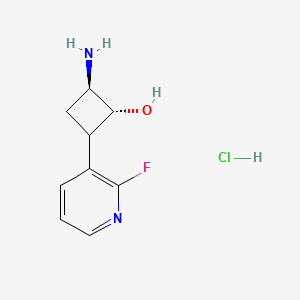
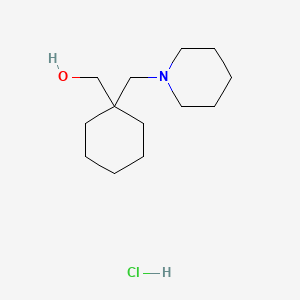
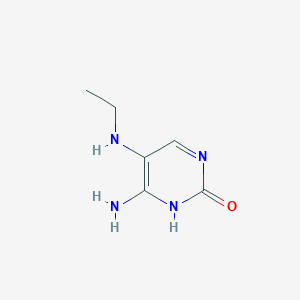
![4-Anilino-1-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B13099456.png)
![7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13099473.png)
![1,5-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13099476.png)
![Thiazolo[4,5-d]pyrimidine-2,7-diamine hydrate](/img/structure/B13099493.png)
![methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate](/img/structure/B13099497.png)
